molecular formula C19H16N4O B12945362 3-Piperidinecarbonitrile, 6-(1H-benzimidazol-2-yl)-2-oxo-4-phenyl- CAS No. 62306-41-6

3-Piperidinecarbonitrile, 6-(1H-benzimidazol-2-yl)-2-oxo-4-phenyl-

Katalognummer: B12945362
CAS-Nummer: 62306-41-6
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: AXKYKHHKKRNXJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1H-Benzo[d]imidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile is a complex organic compound that features a benzimidazole moiety fused with a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and structural uniqueness.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Benzo[d]imidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between o-phenylenediamine and 2-benzoylcyclohexanone can lead to the formation of the benzimidazole ring, followed by further functionalization to introduce the piperidine and carbonitrile groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(1H-Benzo[d]imidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the benzimidazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

6-(1H-Benzo[d]imidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(1H-Benzo[d]imidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(1H-Benzo[d]imidazol-2-yl)benzo[a]phenazin-5-ol: Another benzimidazole derivative with different functional groups.

    1H-Benzo[d]imidazole-2-yl)aniline: A simpler benzimidazole compound with an aniline group.

Uniqueness

6-(1H-Benzo[d]imidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile is unique due to its combination of a benzimidazole ring with a piperidine and carbonitrile group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

62306-41-6

Molekularformel

C19H16N4O

Molekulargewicht

316.4 g/mol

IUPAC-Name

6-(1H-benzimidazol-2-yl)-2-oxo-4-phenylpiperidine-3-carbonitrile

InChI

InChI=1S/C19H16N4O/c20-11-14-13(12-6-2-1-3-7-12)10-17(23-19(14)24)18-21-15-8-4-5-9-16(15)22-18/h1-9,13-14,17H,10H2,(H,21,22)(H,23,24)

InChI-Schlüssel

AXKYKHHKKRNXJE-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(C(=O)NC1C2=NC3=CC=CC=C3N2)C#N)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.